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molecular formula C5H3BrFN B183902 3-Bromo-5-fluoropyridine CAS No. 407-20-5

3-Bromo-5-fluoropyridine

Cat. No. B183902
M. Wt: 175.99 g/mol
InChI Key: HNNNBQRRIHKFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476294B2

Procedure details

A mixture of 3-bromo-5-fluoropyridine (Frontier Scientific, Logan, USA, 5.63 mmol) and cyclobutylamine (Fluka, Buchs, Switzerland, 12.38 mmol) in NMP (8 ml) was heated under microwave irradiation for 1 h at 190° C. and for 5.5 h at 200° C. The reaction mixture was diluted with EtOAc and washed with saturated aqueous NaHCO3, with brine (3×), dried over Na2SO4, filtered, evaporated and dried under vacuum to give the title compound as an off-white solid. (HPLC: tR 2.31 min (Method A); M+H=227, 229 MS-ES)
Quantity
5.63 mmol
Type
reactant
Reaction Step One
Quantity
12.38 mmol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6](F)[CH:7]=1.[CH:9]1([NH2:13])[CH2:12][CH2:11][CH2:10]1>CN1C(=O)CCC1.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([NH:13][CH:9]2[CH2:12][CH2:11][CH2:10]2)[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.63 mmol
Type
reactant
Smiles
BrC=1C=NC=C(C1)F
Name
Quantity
12.38 mmol
Type
reactant
Smiles
C1(CCC1)N
Name
Quantity
8 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3, with brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)NC1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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